PSMA-617 Lutetium-177 is a radiolabeled compound used primarily in targeted radiotherapy for prostate cancer. It combines the prostate-specific membrane antigen targeting agent PSMA-617 with the radioactive isotope Lutetium-177, which emits beta radiation. This compound is classified as a radiopharmaceutical, specifically a targeted radionuclide therapy, designed to selectively bind to prostate cancer cells expressing PSMA, allowing for localized radiation delivery to tumors while minimizing damage to surrounding healthy tissue.
PSMA-617 is derived from a synthetic peptide that targets PSMA, a protein overexpressed in prostate cancer cells. The compound is classified under the category of theranostics, which integrates diagnostics and therapeutics into a single agent. Lutetium-177 is a beta-emitting radionuclide, making it suitable for therapeutic applications due to its ability to deliver cytotoxic radiation to cancer cells.
The synthesis of PSMA-617 Lutetium-177 typically involves the following steps:
The molecular structure of PSMA-617 can be represented as follows:
The structure features a glutamate residue linked to a lysine moiety, which is crucial for binding to the PSMA target on prostate cancer cells. The presence of a chelator allows for stable coordination with Lutetium-177 .
The primary chemical reaction involved in the synthesis of PSMA-617 Lutetium-177 is the coordination reaction between Lutetium(III) ions and the chelating agent within the PSMA-617 structure. This reaction can be summarized as follows:
The stability of this complex is critical for effective therapeutic application, as it influences the biodistribution and retention of the radiopharmaceutical in tumor tissues .
The mechanism of action of PSMA-617 Lutetium-177 involves:
This targeted approach minimizes systemic exposure to radiation while maximizing therapeutic efficacy against tumors expressing high levels of PSMA .
PSMA-617 Lutetium-177 exhibits several notable physical and chemical properties:
The stability and purity are critical parameters that are routinely monitored during production .
PSMA-617 Lutetium-177 has several significant applications in medical science:
Recent studies have shown promising results regarding its efficacy in reducing tumor burden while maintaining patient quality of life .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4